molecular formula C53H80N7O9 B1246329 XJB-5-131

XJB-5-131

Cat. No. B1246329
M. Wt: 959.2 g/mol
InChI Key: VDQKIDYOPUMJGQ-VQPCLXHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XJB-5-131 is a peptidomimetic that is an inhibitor of ferroptosis and prevents the onset of motor decline in a mouse model for Huntington's disease. It has a role as a ferroptosis inhibitor, a radical scavenger, a peptidomimetic and a radiation protective agent. It is a member of aminoxyls, a secondary carboxamide, a L-valine derivative, a L-proline derivative, a L-ornithine derivative, a tert-butyl ester, a benzyl ester, a member of piperidines, an olefinic compound and a carbamate ester.

Scientific Research Applications

Mitochondrial-Targeted Antioxidant Properties

XJB-5-131 demonstrates notable properties as a mitochondria-targeted antioxidant. It has been found effective in scavenging reactive oxygen species (ROS), which are significant in the pathogenesis of various acute pathological processes such as ischemia/reperfusion injury, sepsis, and shock. The unique structure of XJB-5-131 allows for targeted delivery to mitochondria, enhancing its efficacy in scavenging ROS at the primary sites of production within cells. This characteristic has been explored in various experimental models for conditions associated with increased mitochondrial production of ROS (Fink et al., 2007).

Application in Neurological Studies

In the field of neurology, XJB-5-131 has been investigated for its potential in mitigating tissue damage during brain microdialysis. This process often causes injury and triggers ischemia, gliosis, and cell death. XJB-5-131, due to its mitochondrially targeted ROS scavenging capabilities, has been shown to effectively diminish these adverse effects, highlighting its potential therapeutic application in neurological studies and treatments (Nesbitt et al., 2013).

Potential in Treating Hemorrhagic Shock

In a rat model of lethal hemorrhagic shock, treatment with XJB-5-131 has been shown to significantly prolong survival. This effect is attributed to its capacity to ameliorate peroxidation of mitochondrial phospholipids and reduce the activation of pro-apoptotic enzymes. These findings support the view that compounds like XJB-5-131, which target mitochondrial electron acceptors, could be valuable therapeutics for acute conditions associated with tissue ischemia (Macias et al., 2007).

Role in Huntington's Disease Models

XJB-5-131 has been explored in the context of Huntington's Disease (HD). Studies have shown that this compound can attenuate or reverse the progression of disease phenotypes in HD mouse models. It has been noted for its potential in improving physiological and behavioral aspects in these models, indicating its utility in neurodegenerative disease research and potential therapeutic applications (Polyzos et al., 2016; Polyzos et al., 2018).

Mechanism of Action: Mild Uncoupler of Oxidative Phosphorylation

Recent studies have suggested that XJB-5-131 acts as a mild uncoupler of oxidative phosphorylation in mitochondria. This property stems from its redox properties, which allow it to exert protective effects by reducing ROS-induced damage without significantly affecting energy production. This understanding of its mechanism of action further underscores its potential across a range of neurodegenerative diseases where oxidative damage is a key component (Xun et al., 2022).

properties

Product Name

XJB-5-131

Molecular Formula

C53H80N7O9

Molecular Weight

959.2 g/mol

InChI

InChI=1S/C53H80N7O9/c1-35(2)30-40(56-50(66)69-51(5,6)7)27-26-39(31-37-20-14-12-15-21-37)48(64)59-29-19-25-43(59)46(62)58-44(36(3)4)47(63)57-42(24-18-28-54-49(65)68-34-38-22-16-13-17-23-38)45(61)55-41-32-52(8,9)60(67)53(10,11)33-41/h12-17,20-23,26-27,35-36,39-44H,18-19,24-25,28-34H2,1-11H3,(H,54,65)(H,55,61)(H,56,66)(H,57,63)(H,58,62)/b27-26+/t39-,40-,42+,43+,44+/m1/s1

InChI Key

VDQKIDYOPUMJGQ-VQPCLXHQSA-N

Isomeric SMILES

CC(C)C[C@@H](/C=C/[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4CC(N(C(C4)(C)C)[O])(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C=CC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4CC(N(C(C4)(C)C)[O])(C)C)NC(=O)OC(C)(C)C

synonyms

XJB-5-131

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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